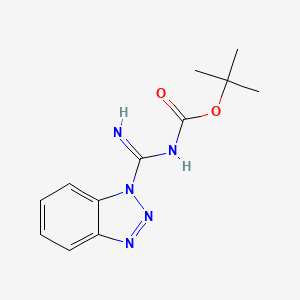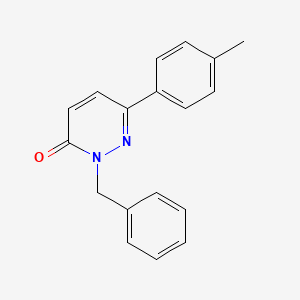
2-Benzyl-6-(4-methylphenyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyl-6-(4-methylphenyl)pyridazin-3-one” is a compound with the molecular formula C18H16N2O. It belongs to the class of pyridazin-3(2H)-ones, which are pyridazine derivatives. These compounds are constructed around a six-membered ring that contains two adjacent nitrogen atoms, at positions one and two, and with a carbonyl group at position three .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-ones, including “2-Benzyl-6-(4-methylphenyl)pyridazin-3-one”, typically involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecule is not planar; the tolyl and pyridazine rings are twisted with respect to each other making a dihedral angle of 27.35 (9)° and the benzyl ring is nearly perpendicular to the pyridazine ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyridazinones serve as key intermediates in organic synthesis, enabling the preparation of a wide range of heterocyclic compounds. For instance, novel synthesis methods have been developed for 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, showcasing their potential in synthesizing compounds with antimicrobial activities, although some synthesized derivatives showed limited antimicrobial effects (Alonazy, Al-Hazimi, & Korraa, 2009).
- Another study on the synthesis of pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrids, revealed moderate to good binding energies against GlcN-6-P synthase, a target protein, along with antimicrobial and antioxidant activity (Flefel et al., 2018).
Pharmacological Applications
- Pyridazinone derivatives have been explored for their anticonvulsant activity, with certain synthesized 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives showing significant activity by the maximal electroshock (MES) method, indicating potential therapeutic applications in treating epilepsy (Samanta et al., 2011).
Material Science and Corrosion Inhibition
- Pyridazinone derivatives have been investigated for their application in corrosion inhibition, particularly for mild steel in acidic environments. A study demonstrated the efficiency of pyridazinone derivatives as corrosion inhibitors, attributing their effectiveness to the presence of nitrogen atoms and unsaturated groups, which aid in adsorption and protection of metal surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017).
Antimicrobial and Herbicidal Activities
- The investigation into pyrazolopyrimidopyridazinones for their potential in treating erectile dysfunction also highlighted the versatility of pyridazinone-based compounds in pharmacological research, demonstrating significant inhibitory activity against phosphodiesterase 5 (PDE5) (Giovannoni et al., 2006). Additionally, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent herbicidal activities, highlighting the agricultural applications of pyridazinone derivatives (Xu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-6-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)17-11-12-18(21)20(19-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMOMMSJLGUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide](/img/structure/B2960518.png)
![N-[2-({7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2960519.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)
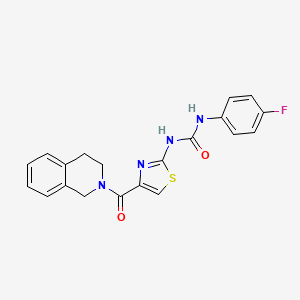
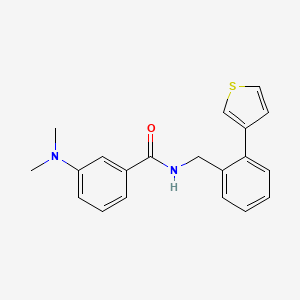
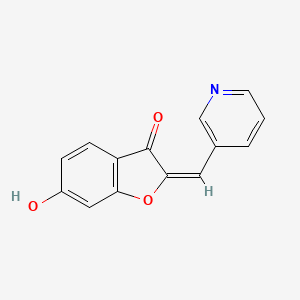
![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2960529.png)
![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)

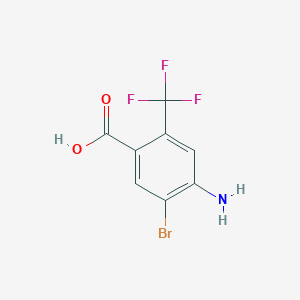
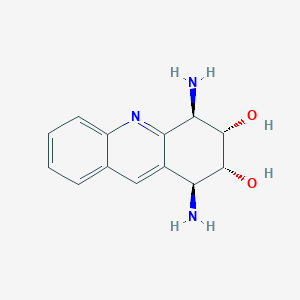
![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2960538.png)
